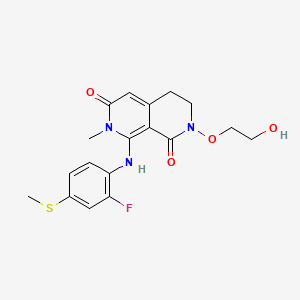

PROTAC BCR-ABL Degrader-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

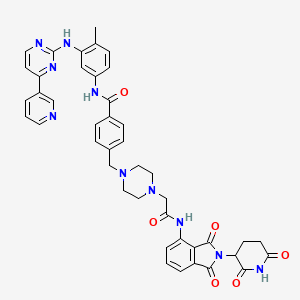

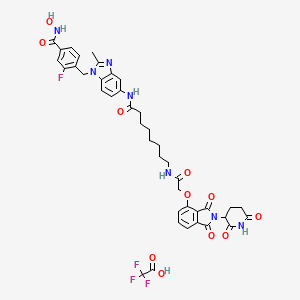

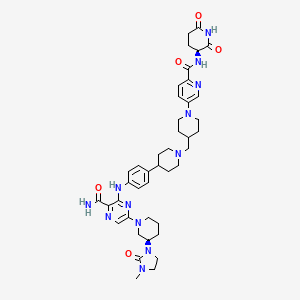

Dégradeur PROTAC BCR-ABL-1: est une chimère de ciblage de la protéolyse (PROTAC) conçue pour cibler et dégrader la protéine de fusion BCR-ABL. Cette protéine de fusion est le résultat d'une translocation entre les chromosomes 9 et 22, conduisant à la formation du chromosome de Philadelphie, qui est souvent associé à la leucémie myéloïde chronique (LMC). La protéine de fusion BCR-ABL présente une activité constitutive de tyrosine kinase, stimulant la prolifération des cellules leucémiques .

Méthodes De Préparation

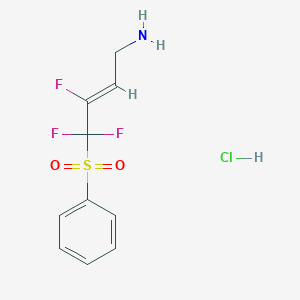

Voies de synthèse et conditions de réaction : La synthèse du Dégradeur PROTAC BCR-ABL-1 implique la conjugaison d'un ligand qui se lie à la protéine BCR-ABL avec un ligand qui recrute une ligase E3 ubiquitine. Les deux ligands sont connectés via un lien. La voie de synthèse implique généralement :

Synthèse du ligand : Le ligand pour BCR-ABL est synthétisé en utilisant des techniques de synthèse organique standard.

Attachement du lien : Un lien est attaché au ligand BCR-ABL par une série de réactions de couplage.

Synthèse du ligand de la ligase E3 : Le ligand pour la ligase E3 ubiquitine est synthétisé séparément.

Conjugaison finale : L'intermédiaire ligand BCR-ABL-lien est ensuite conjugué avec le ligand de la ligase E3 pour former la molécule PROTAC finale.

Méthodes de production industrielle : La production industrielle du Dégradeur PROTAC BCR-ABL-1 implique la mise à l'échelle de la voie de synthèse tout en garantissant une grande pureté et un rendement élevé. Cela comprend généralement l'optimisation des conditions de réaction, des procédés de purification et des mesures de contrôle de la qualité pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions : Le Dégradeur PROTAC BCR-ABL-1 subit plusieurs types de réactions, notamment :

Ubiquitination : La réaction principale est l'ubiquitination de la protéine BCR-ABL, facilitée par la ligase E3 ubiquitine recrutée par le PROTAC.

Dégradation protéasomique : Suite à l'ubiquitination, la protéine BCR-ABL est reconnue et dégradée par le protéasome.

Réactifs et conditions courants :

Réactifs : Les réactifs courants comprennent les ligands synthétisés pour BCR-ABL et la ligase E3, les agents de couplage pour l'attachement des liens et les solvants pour les réactions.

Produits majeurs : Le produit majeur de ces réactions est la protéine BCR-ABL dégradée, qui est décomposée en petits peptides et acides aminés par le protéasome .

Applications de la recherche scientifique

Chimie : Le Dégradeur PROTAC BCR-ABL-1 est utilisé dans la recherche chimique pour étudier les mécanismes de la dégradation ciblée des protéines et pour développer de nouvelles molécules PROTAC avec une efficacité et une sélectivité améliorées .

Biologie : Dans la recherche biologique, ce composé est utilisé pour étudier le rôle de la protéine BCR-ABL dans les processus cellulaires et pour étudier les effets de sa dégradation sur la prolifération et la survie cellulaires .

Médecine : Dans la recherche médicale, le Dégradeur PROTAC BCR-ABL-1 est exploré comme un agent thérapeutique potentiel pour traiter la leucémie myéloïde chronique et d'autres cancers induits par la protéine de fusion BCR-ABL. Il offre une nouvelle approche pour surmonter la résistance aux médicaments associée aux inhibiteurs de tyrosine kinase traditionnels .

Industrie : Dans l'industrie pharmaceutique, ce composé est utilisé dans le développement de médicaments et les tests de criblage pour identifier de nouveaux candidats thérapeutiques et pour optimiser les traitements existants de la leucémie .

Mécanisme d'action

Le Dégradeur PROTAC BCR-ABL-1 exerce ses effets par un processus appelé dégradation ciblée des protéines. Le composé se lie à la protéine de fusion BCR-ABL et recrute une ligase E3 ubiquitine. Ce recrutement conduit à l'ubiquitination de la protéine BCR-ABL, la marquant pour la dégradation par le protéasome. La dégradation de la protéine BCR-ABL perturbe ses voies de signalisation oncogènes, conduisant à l'inhibition de la prolifération et de la survie des cellules leucémiques .

Applications De Recherche Scientifique

Chemistry: PROTAC BCR-ABL Degrader-1 is used in chemical research to study the mechanisms of targeted protein degradation and to develop new PROTAC molecules with improved efficacy and selectivity .

Biology: In biological research, this compound is used to investigate the role of the BCR-ABL protein in cellular processes and to study the effects of its degradation on cell proliferation and survival .

Medicine: In medical research, this compound is explored as a potential therapeutic agent for treating chronic myeloid leukemia and other cancers driven by the BCR-ABL fusion protein. It offers a novel approach to overcoming drug resistance associated with traditional tyrosine kinase inhibitors .

Industry: In the pharmaceutical industry, this compound is used in drug development and screening assays to identify new therapeutic candidates and to optimize existing treatments for leukemia .

Mécanisme D'action

PROTAC BCR-ABL Degrader-1 exerts its effects through a process known as targeted protein degradation. The compound binds to the BCR-ABL fusion protein and recruits an E3 ubiquitin ligase. This recruitment leads to the ubiquitination of the BCR-ABL protein, marking it for degradation by the proteasome. The degradation of the BCR-ABL protein disrupts its oncogenic signaling pathways, leading to the inhibition of leukemic cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Composés similaires :

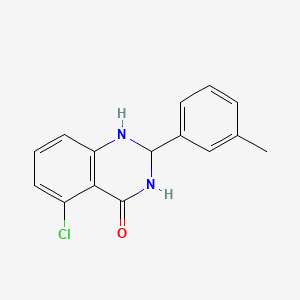

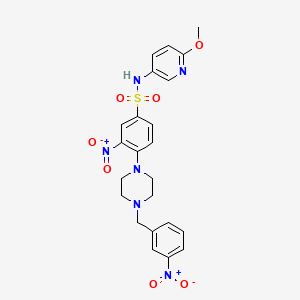

Imatinib : Un inhibiteur de tyrosine kinase qui cible la protéine BCR-ABL mais n'induit pas sa dégradation.

Dasatinib : Un autre inhibiteur de tyrosine kinase avec un spectre d'activité plus large contre les mutants BCR-ABL.

Unicité : Le Dégradeur PROTAC BCR-ABL-1 est unique dans son mécanisme d'action, car il induit la dégradation de la protéine BCR-ABL plutôt que de simplement inhiber son activité. Cette approche de dégradation offre des avantages potentiels pour surmonter la résistance aux médicaments et obtenir des effets thérapeutiques plus durables .

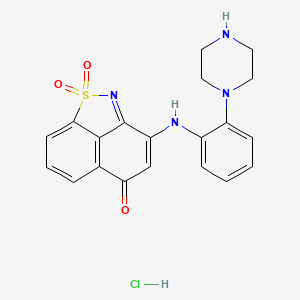

Propriétés

Formule moléculaire |

C43H40N10O6 |

|---|---|

Poids moléculaire |

792.8 g/mol |

Nom IUPAC |

4-[[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |

InChI |

InChI=1S/C43H40N10O6/c1-26-7-12-30(22-34(26)49-43-45-17-15-32(48-43)29-4-3-16-44-23-29)46-39(56)28-10-8-27(9-11-28)24-51-18-20-52(21-19-51)25-37(55)47-33-6-2-5-31-38(33)42(59)53(41(31)58)35-13-14-36(54)50-40(35)57/h2-12,15-17,22-23,35H,13-14,18-21,24-25H2,1H3,(H,46,56)(H,47,55)(H,45,48,49)(H,50,54,57) |

Clé InChI |

SEZITPLNZMSYNY-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC(=O)NC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)NC7=NC=CC(=N7)C8=CN=CC=C8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2S)-5-chloro-6-fluoro-2-(methylaminomethyl)-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-hydroxyethoxy)-N-methylbenzamide](/img/structure/B10861930.png)

![2-[(2S)-2-aminopropyl]-5-chloro-3-methyl-N-(thiophen-2-ylmethyl)thieno[3,2-b]pyridin-7-amine](/img/structure/B10861940.png)

![(2S,4R)-1-[(2S)-2-[5-[3-[(3S,5S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]oxyphenoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10861944.png)

![methyl (2R)-2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dioxopyridin-3-yl]-2-hydroxyacetate](/img/structure/B10861990.png)

![(2S)-2-[3-cyclopropyl-2-(3,4-dihydro-2H-chromen-6-yl)-6-methyl-phenyl]-2-[(2-methylpropan-2-yl)oxy]ethanoic acid](/img/structure/B10862002.png)

![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B10862022.png)